Cas no 36193-65-4 (1H-Indole-2-carbonitrile)

1H-Indole-2-carbonitrile is a heterocyclic organic compound featuring an indole core substituted with a nitrile group at the 2-position. This structure imparts versatility in synthetic chemistry, serving as a valuable intermediate for pharmaceuticals, agrochemicals, and materials science. Its electron-rich indole scaffold and reactive nitrile functionality enable diverse transformations, including cyclizations, nucleophilic additions, and cross-coupling reactions. The compound's stability and compatibility with various reaction conditions make it a preferred building block for constructing complex heterocycles. Its applications extend to the development of biologically active molecules, particularly in medicinal chemistry, where indole derivatives are prominent. High purity and consistent quality ensure reliable performance in research and industrial processes.
1H-Indole-2-carbonitrile structure
1H-Indole-2-carbonitrile structure
商品名:1H-Indole-2-carbonitrile
CAS番号:36193-65-4
MF:C9H6N2
メガワット:142.1573
MDL:MFCD00187566
CID:820318
PubChem ID:3787599

1H-Indole-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1H-Indole-2-carbonitrile
    • Indole-2-carbonitrile
    • 2-indolecarbonitrile
    • 1H-indol-2-ylacetonitrile
    • 2-CYANOINDOLE
    • AK123403
    • Cyanoindole
    • 2-Cyano-1H-indole
    • racemic Indole Nitrile
    • CBTITARLOCZPDU-UHFFFAOYSA-N
    • 4573AB
    • RW2899
    • FCH1158752
    • AM807078
    • OR310037
    • AX8247581
    • AB0048693
    • EN300-706214
    • DA-19065
    • Z1255419551
    • SY111261
    • 36193-65-4
    • SCHEMBL723282
    • AKOS015991217
    • 1H-Indol-2-nitrile
    • J-504697
    • SCHEMBL16111877
    • DTXSID90396409
    • CS-0030505
    • 5P-050
    • MFCD00187566
    • MDL: MFCD00187566
    • インチ: 1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H
    • InChIKey: CBTITARLOCZPDU-UHFFFAOYSA-N
    • ほほえんだ: N1([H])C(C#N)=C([H])C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • せいみつぶんしりょう: 142.05318
  • どういたいしつりょう: 142.053098200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 39.6

じっけんとくせい

  • ふってん: 350.0±15.0°C at 760 mmHg
  • PSA: 39.58

1H-Indole-2-carbonitrile セキュリティ情報

1H-Indole-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067414-250mg
Indole-2-carbonitrile
36193-65-4 98%
250mg
¥44.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067414-10g
Indole-2-carbonitrile
36193-65-4 98%
10g
¥968.00 2024-05-16
eNovation Chemicals LLC
Y1103194-1g
1H-Indole-2-carbonitrile
36193-65-4 95%
1g
$250 2024-07-28
Enamine
EN300-706214-0.1g
1H-indole-2-carbonitrile
36193-65-4 95%
0.1g
$19.0 2023-07-09
Enamine
EN300-706214-0.05g
1H-indole-2-carbonitrile
36193-65-4 95%
0.05g
$19.0 2023-07-09
Enamine
EN300-706214-0.5g
1H-indole-2-carbonitrile
36193-65-4 95%
0.5g
$40.0 2023-07-09
Enamine
EN300-706214-1.0g
1H-indole-2-carbonitrile
36193-65-4 95%
1.0g
$51.0 2023-07-09
Key Organics Ltd
5P-050-1MG
1H-indole-2-carbonitrile
36193-65-4 >97%
1mg
£37.00 2025-02-08
Key Organics Ltd
5P-050-0.5G
1H-indole-2-carbonitrile
36193-65-4 >97%
0.5g
£105.00 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067414-100mg
Indole-2-carbonitrile
36193-65-4 98%
100mg
¥36.00 2024-05-16

1H-Indole-2-carbonitrileに関する追加情報

Recent Advances in the Study of 1H-Indole-2-carbonitrile (CAS: 36193-65-4): A Comprehensive Research Brief

1H-Indole-2-carbonitrile (CAS: 36193-65-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key scaffold in the development of novel therapeutic agents targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

Recent advancements in synthetic methodologies have enabled the efficient production of 1H-Indole-2-carbonitrile derivatives with high yields and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis approach using palladium-catalyzed cross-coupling reactions, which significantly reduced the reaction time and improved the scalability of the process. This methodological breakthrough is expected to facilitate the large-scale production of 1H-Indole-2-carbonitrile for further pharmacological evaluations.

In terms of biological activity, 1H-Indole-2-carbonitrile has shown promising results as an inhibitor of protein kinases, particularly those involved in cancer cell proliferation. A recent in vitro study revealed that certain derivatives of this compound exhibited potent inhibitory effects against EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, with IC50 values in the nanomolar range. These findings suggest that 1H-Indole-2-carbonitrile could serve as a lead compound for the development of targeted cancer therapies.

Moreover, the compound's neuroprotective properties have been explored in the context of neurodegenerative diseases. A 2023 study in ACS Chemical Neuroscience reported that 1H-Indole-2-carbonitrile derivatives could attenuate oxidative stress and reduce neuronal apoptosis in models of Alzheimer's disease. The mechanism of action appears to involve the modulation of the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative damage. These results open new avenues for the development of neuroprotective agents based on this chemical scaffold.

In addition to its therapeutic potential, 1H-Indole-2-carbonitrile has also been investigated for its antimicrobial properties. A recent publication in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy against drug-resistant bacterial strains, including MRSA (Methicillin-Resistant Staphylococcus aureus). The study identified specific structural modifications that enhance the compound's antibacterial activity while minimizing cytotoxicity, paving the way for the design of new antibiotics.

Despite these promising findings, challenges remain in the clinical translation of 1H-Indole-2-carbonitrile-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies and preclinical evaluations. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, 1H-Indole-2-carbonitrile (CAS: 36193-65-4) represents a highly versatile scaffold with broad applications in drug discovery. Recent research has elucidated its synthetic accessibility, diverse biological activities, and potential therapeutic benefits. Continued exploration of this compound and its derivatives is expected to yield significant advancements in the treatment of various diseases, making it a focal point of future research in chemical biology and medicinal chemistry.

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